molecular formula C40H42N4O2 B13852006 N,N''-1,6-Hexanediylbis[N'-(9-anthracenylmethyl)-N'-methyl-urea

N,N''-1,6-Hexanediylbis[N'-(9-anthracenylmethyl)-N'-methyl-urea

Cat. No.: B13852006
M. Wt: 610.8 g/mol
InChI Key: KHHQCKZGMHETKX-UHFFFAOYSA-N
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Description

N,N’‘-1,6-Hexanediylbis[N’-(9-anthracenylmethyl)-N’-methyl-urea] is a urea derivative of diisocyanates. This compound is known for its unique structure, which includes a hexanediyl backbone and anthracenylmethyl groups. It has a molecular formula of C40H42N4O2 and a molecular weight of 610.79.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’‘-1,6-Hexanediylbis[N’-(9-anthracenylmethyl)-N’-methyl-urea] typically involves the reaction of diisocyanates with anthracenylmethylamines under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature and pressure, are carefully monitored and controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N’‘-1,6-Hexanediylbis[N’-(9-anthracenylmethyl)-N’-methyl-urea] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracene derivatives, while reduction can produce simpler urea derivatives .

Scientific Research Applications

N,N’‘-1,6-Hexanediylbis[N’-(9-anthracenylmethyl)-N’-methyl-urea] has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N,N’‘-1,6-Hexanediylbis[N’-(9-anthracenylmethyl)-N’-methyl-urea] involves its interaction with specific molecular targets. The anthracenylmethyl groups can intercalate with DNA, affecting its structure and function. Additionally, the compound can interact with proteins and enzymes, modulating their activity. These interactions are mediated through hydrogen bonding, van der Waals forces, and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

    N,N’‘’-1,6-Hexanediylbis(N’-cyanoguanidine): Another compound with a hexanediyl backbone but different functional groups.

    N,N’-1,6-Hexanediylbis(2-ethylhexanamide): Similar backbone but different substituents.

    N,N’-1,6-Hexanediylbis(6-amino-N-benzylhexanamide): Similar structure with amino and benzyl groups.

Uniqueness

N,N’‘-1,6-Hexanediylbis[N’-(9-anthracenylmethyl)-N’-methyl-urea] is unique due to its anthracenylmethyl groups, which confer specific properties such as fluorescence and the ability to intercalate with DNA. These properties make it particularly useful in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C40H42N4O2

Molecular Weight

610.8 g/mol

IUPAC Name

1-(anthracen-9-ylmethyl)-3-[6-[[anthracen-9-ylmethyl(methyl)carbamoyl]amino]hexyl]-1-methylurea

InChI

InChI=1S/C40H42N4O2/c1-43(27-37-33-19-9-5-15-29(33)25-30-16-6-10-20-34(30)37)39(45)41-23-13-3-4-14-24-42-40(46)44(2)28-38-35-21-11-7-17-31(35)26-32-18-8-12-22-36(32)38/h5-12,15-22,25-26H,3-4,13-14,23-24,27-28H2,1-2H3,(H,41,45)(H,42,46)

InChI Key

KHHQCKZGMHETKX-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)NCCCCCCNC(=O)N(C)CC4=C5C=CC=CC5=CC6=CC=CC=C64

Origin of Product

United States

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